

An In-depth Technical Guide to Methyl Diethylphosphonoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Methyl diethylphosphonoacetate	
Cat. No.:	B091671	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl diethylphosphonoacetate is a versatile organophosphorus reagent with significant applications in organic synthesis, particularly in the formation of carbon-carbon double bonds. This document provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its utility in drug discovery and development. Detailed experimental protocols and safety information are also included to facilitate its effective and safe use in a laboratory setting.

Chemical and Physical Properties

Methyl diethylphosphonoacetate is a clear, colorless to slightly yellow liquid.[1][2] It is an important reagent in organic chemistry, valued for its role in the Horner-Wadsworth-Emmons reaction.[3] The key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C7H15O5P	[4][5][6][7]
Molecular Weight	210.16 g/mol	[4][5]
CAS Number	1067-74-9	[1][5][6][7]
EC Number	213-938-2	[8]
Appearance	Clear colorless to slightly yellow liquid	[1][2]
Boiling Point	127-131 °C at 9 mmHg	[1][8]
Density	1.145 g/mL at 25 °C	[8]
Refractive Index (n20/D)	1.433	[1][8]
Flash Point	>110 °C (>230 °F) - closed cup	
Solubility	Miscible with tetrahydrofuran	[2]
InChI	1S/C7H15O5P/c1-4-11- 13(9,12-5-2)6-7(8)10-3/h4- 6H2,1-3H3	[7][9]
SMILES	CCOP(=0)(CC(=0)OC)OCC	[9]

Synthesis of Methyl Diethylphosphonoacetate

The most common method for synthesizing **methyl diethylphosphonoacetate** is the Michaelis-Arbuzov reaction. This reaction involves the treatment of triethyl phosphite with methyl chloroacetate.

Experimental Protocol: Michaelis-Arbuzov Reaction

A mixture of methyl chloroacetate (4.8 g, 44 mmol) and triethyl phosphite (7.3 g, 44 mmol) is heated at 135 °C for 10 hours.[5] The reaction mixture is then allowed to cool to room temperature to yield the desired product, methyl 2-(diethylphosphoryl)acetate, as a mixture of rotamers in high yield (98%, 6.2 g).[5]

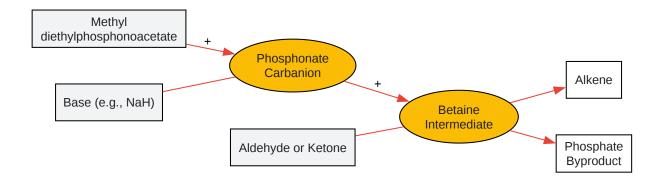
Click to download full resolution via product page

Synthesis of Methyl Diethylphosphonoacetate via Michaelis-Arbuzov Reaction.

Chemical Reactivity and Applications

Methyl diethylphosphonoacetate is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes. The phosphonate carbanion, generated by treating the reagent with a base, reacts with aldehydes or ketones to form an intermediate which then eliminates to give an alkene.

This reagent is utilized in the synthesis of a variety of important compounds, including:


- Allylic fluorides[1]
- Substituted thiophenes and furans for the potential treatment of type 2 diabetes[1]
- Pyridone alkaloids with neuritogenic activity[1]
- Immunosuppressive cyclopentanediol derivatives[1]
- Building blocks for antibiotics through regioselective Diels-Alder reactions[1]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction (General Procedure)

To a solution of **methyl diethylphosphonoacetate** in a suitable aprotic solvent (e.g., tetrahydrofuran), a strong base (e.g., sodium hydride) is added at a low temperature (e.g., 0 °C) to generate the phosphonate carbanion. The resulting solution is then treated with an aldehyde or ketone. The reaction mixture is allowed to warm to room temperature and stirred

until the reaction is complete. The product is then isolated and purified using standard techniques such as extraction and column chromatography.

Click to download full resolution via product page

Generalized Horner-Wadsworth-Emmons Reaction Pathway.

Spectroscopic Data ¹H NMR Spectroscopy

The ¹H NMR spectrum of **methyl diethylphosphonoacetate** is a valuable tool for its characterization. While specific peak assignments and coupling constants can vary slightly depending on the solvent and instrument, the general features are consistent. A reference to the ¹H NMR spectrum is available.[9]

Infrared (IR) Spectroscopy

The IR spectrum of **methyl diethylphosphonoacetate** displays characteristic absorption bands corresponding to its functional groups. These typically include strong absorbances for the P=O, C=O, and C-O bonds. The NIST Chemistry WebBook provides access to the IR spectrum of this compound.[7][10][11]

Safety and Handling

Methyl diethylphosphonoacetate is classified as a hazardous substance and requires careful handling.

- Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[8][12]
 May cause respiratory irritation.[13]
- Precautionary Statements:
 - Wash skin thoroughly after handling.[12]
 - Wear protective gloves, eye protection, and face protection.[14][12]
 - IF ON SKIN: Wash with plenty of soap and water.[14][12]
 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14][12]
 - If skin or eye irritation persists, get medical advice/attention.[12]
- Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator filter (e.g., type ABEK (EN14387)) are recommended.
- Storage: Store in a well-ventilated place and keep the container tightly closed.[14] It should be stored in a dry environment at room temperature.[2]
- Incompatible Materials: Strong oxidizing agents.[14]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[14][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Methyl diethylphosphonoacetate | 1067-74-9 [chemicalbook.com]
- 2. Methyl diethylphosphonoacetate | 1067-74-9 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]
- 4. Methyl 2-(diethoxyphosphoryl)acetate | CAS#:1067-74-9 | Chemsrc [chemsrc.com]
- 5. Methyl diethylphosphonoacetate synthesis chemicalbook [chemicalbook.com]
- 6. Methyl diethylphosphonoacetate | C7H15O5P | CID 66113 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl diethylphosphonoacetate [webbook.nist.gov]
- 8. Methyl diethylphosphonoacetate 97 1067-74-9 [sigmaaldrich.com]
- 9. Methyl diethylphosphonoacetate(1067-74-9) 1H NMR spectrum [chemicalbook.com]
- 10. Methyl diethylphosphonoacetate [webbook.nist.gov]
- 11. Methyl diethylphosphonoacetate [webbook.nist.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Methyl diethylphosphonoacetate, 97% | Fisher Scientific [fishersci.ca]
- 14. fishersci.ca [fishersci.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl Diethylphosphonoacetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091671#methyl-diethylphosphonoacetate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com